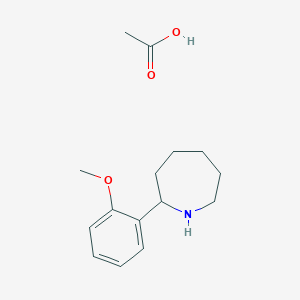
2-(2-Methoxyphenyl)azepane acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)azepane acetate is a synthetic compound belonging to the family of azepane derivativesThis compound has a molecular formula of C14H21NO and a molecular weight of 219.32 g/mol . Azepane derivatives have been widely used as key intermediates in synthetic chemistry and have important applications in biology, including as novel inhibitors, antidiabetics, anticancer agents, and DNA binding reagents .
Mechanism of Action
Target of Action
Further experimental studies are needed to identify the specific targets of this compound .
Mode of Action
The mode of action of 2-(2-Methoxyphenyl)azepane involves its interaction with its biological targets. The compound may bind to these targets, altering their function and leading to changes in cellular processes . The exact nature of these interactions and the resulting changes are subject to ongoing research .
Biochemical Pathways
Given its structural similarity to other azepane derivatives, it may influence pathways related to neurotransmission, signal transduction, or metabolic processes .
Pharmacokinetics
As such, its bioavailability, half-life, metabolism, and excretion rates remain unknown . These properties are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Result of Action
Based on its structural similarity to other azepane derivatives, it may modulate cellular processes such as signal transduction, neurotransmission, or metabolic pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Methoxyphenyl)azepane. Factors such as temperature, pH, and the presence of other biological molecules can affect the compound’s stability and its interactions with its targets . Understanding these factors is crucial for optimizing the compound’s therapeutic use.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and may involve multiple biochemical pathways .
Cellular Effects
It is speculated that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is crucial to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is believed that this compound interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is speculated that this compound interacts with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is important to consider any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)azepane acetate can be achieved through various methods. One practical methodology involves the use of Pd/LA-catalyzed decarboxylation, which enables exclusive [5 + 2] annulation toward N-aryl azepanes . This reaction proceeds smoothly under mild conditions with ample reaction scope and CO2 as the byproduct. Another method involves the use of boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in bulk for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)azepane acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, boron reagents for Suzuki–Miyaura coupling, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling can produce highly functionalized azepanes, while oxidation and reduction reactions yield corresponding oxides and reduced forms .
Scientific Research Applications
2-(2-Methoxyphenyl)azepane acetate has a wide range of scientific research applications, including:
Chemistry: Used as a key intermediate in synthetic chemistry for the preparation of various azepane derivatives.
Medicine: Explored for its pharmacological properties, including analgesic effects similar to opioids.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
2-(2-Methoxyphenyl)azepane acetate can be compared with other similar compounds, such as:
Azepine: A seven-membered heterocyclic compound with one nitrogen atom.
Benzodiazepine: A fused heterocyclic compound with two nitrogen atoms.
Oxazepine: A seven-membered heterocyclic compound with one oxygen and one nitrogen atom.
Thiazepine: A seven-membered heterocyclic compound with one sulfur and one nitrogen atom.
These compounds share structural similarities but differ in their chemical properties and biological activities. This compound is unique due to its specific substitution pattern and the presence of a methoxy group, which influences its reactivity and applications .
Properties
IUPAC Name |
acetic acid;2-(2-methoxyphenyl)azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.C2H4O2/c1-15-13-9-5-4-7-11(13)12-8-3-2-6-10-14-12;1-2(3)4/h4-5,7,9,12,14H,2-3,6,8,10H2,1H3;1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNELAZISYVIYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC1=CC=CC=C1C2CCCCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-3-methoxybenzenecarboxamide](/img/structure/B2446298.png)
![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2446300.png)
![N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclohexyloxamide](/img/structure/B2446301.png)
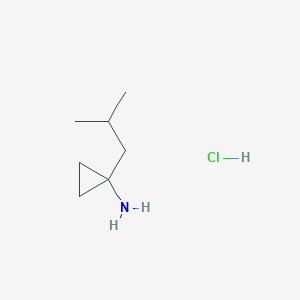
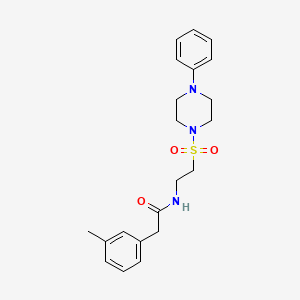
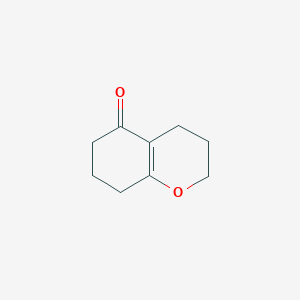
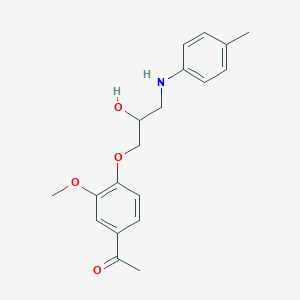
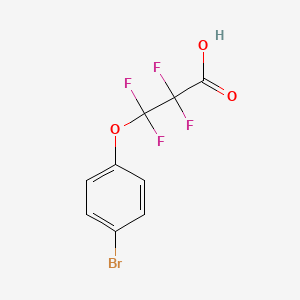
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2446313.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2446314.png)
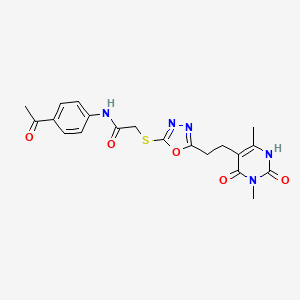
![4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-6,7-dihydro-1-benzofuran](/img/structure/B2446317.png)
![(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2446320.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2446321.png)
